molecular formula C4H12N2 B1221602 tert-Butylhydrazine CAS No. 32064-67-8

tert-Butylhydrazine

Cat. No. B1221602
CAS RN: 32064-67-8
M. Wt: 88.15 g/mol
InChI Key: MUQNAPSBHXFMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butylhydrazine derivatives involves various chemical pathways, often aimed at enhancing its insecticidal activities or creating novel compounds with specific functions. For instance, N-tert-Butyl-N,N'-diacylhydrazines, incorporating 1,2,3-thiadiazoles, have been synthesized and demonstrated to possess significant insecticidal activities against certain pests (Wang et al., 2011). Furthermore, the palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate has been established as a novel pathway to access N-Boc-N-alkenylhydrazines, highlighting the versatility of tert-butylhydrazine derivatives in synthesis (Barluenga et al., 2007).

Molecular Structure Analysis

The molecular structure of tert-butylhydrazine derivatives can be quite complex, with variations significantly impacting their chemical behavior and application potential. For example, the crystal structure analysis of a specific N-tert-butyl-N′-thio compound revealed a unique conformation that plays a crucial role in its chemical reactivity and potential applications (Jian et al., 2005).

Chemical Reactions and Properties

Tert-Butylhydrazine and its derivatives participate in various chemical reactions, leading to a broad range of products with diverse properties. The hydrohydrazination of olefins catalyzed by Co and Mn to produce hydrazines showcases the compound's versatility in chemical synthesis. Such reactions underscore the potential for tert-butylhydrazine derivatives in generating functionally diverse molecules (Waser et al., 2006).

Physical Properties Analysis

The physical properties of tert-butylhydrazine derivatives, such as solubility and hydrophobicity, are critical for their application in various fields, including as insect growth regulators. Modifications to the tert-butylhydrazine moiety can lead to derivatives with improved solubility and hydrophobic characteristics, enhancing their effectiveness and utility (Zhao et al., 2007).

Chemical Properties Analysis

The chemical properties of tert-butylhydrazine derivatives, such as reactivity towards electrophiles and participation in cycloaddition reactions, are central to their use in synthesis and the development of new compounds with desired functionalities. For instance, the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine into various products highlights the reactivity of tert-butylhydrazine derivatives under specific conditions (Golubev et al., 2014).

Scientific Research Applications

Scientific Research Applications of tert-Butylhydrazine

  • Insecticidal Activity in Agriculture

    • tert-Butylhydrazine derivatives exhibit significant insecticidal activities. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles have been found to be effective against Plutella xylostella L. and Culex pipiens pallens, demonstrating their potential in novel pesticide development (Wang et al., 2011). Additionally, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have shown high insecticidal activity against Spodoptera litura F. (Sawada et al., 2003).
  • Chemical Synthesis and Organic Chemistry

    • tert-Butylhydrazine is utilized in the synthesis of various chemical compounds. For example, it is used in the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, showcasing its role in chemical synthesis processes (Pollock & Cole, 2014). Also, it plays a part in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one (Xu et al., 2006).
  • Potential in Cancer Research

    • tert-Butylhydrazine derivatives have been explored for their potential in inhibiting carcinogen-induced neoplasia. Sodium cyanate, tert-butyl isocyanate, and benzyl isothiocyanate were found to have inhibitory effects on carcinogen-induced neoplasia in Sprague-Dawley rats and CF-1 mice (Wattenberg, 1981).
  • Pharmacological Research

    • In pharmacological contexts, tert-butylhydrazine and its derivatives have been investigated for their neurotoxic effects. For instance, the ecdysone agonist RH-5849, a derivative of tert-butylhydrazine, has been studied for its neurotoxic insecticidal mechanism, indicating a potential research avenue in neuropharmacology (Salgado, 1992).
  • Radiochemistry Applications

    • In radiochemistry, the kinetics of Pu(IV) reduction with tert-butylhydrazine in nitric acid solutions have been described, highlighting its role in nuclear chemistry and materials science (Koltunov et al., 2006).

Safety And Hazards

Tert-Butylhydrazine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

tert-butylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNAPSBHXFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185875
Record name Hydrazine, (1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylhydrazine

CAS RN

32064-67-8
Record name (1,1-Dimethylethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32064-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (1,1-dimethylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylhydrazine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
594
Citations
Y Fukumoto, Y Tamura, Y Iyori… - The Journal of Organic …, 2016 - ACS Publications
… tert-Butylhydrazine was obtained by treatment of tert-butylhydrazine hydrochloride with powdered KOH and subsequent double distillation of the resulting liquid, the last of which was …
Number of citations: 16 pubs.acs.org
CP Frizzo, MRB Marzari, L Buriol, DN Moreira… - Catalysis …, 2009 - Elsevier
… -dimethylaminovynil ketone 1a with tert-butylhydrazine hydrochloride 2 by evaluating ionic … tert-butylhydrazine hydrochloride, resulting in an increased dissociation of tert-butylhydrazine …
Number of citations: 27 www.sciencedirect.com
W Uhl, E Hagemeier, M Layh, B Rezaeirad, J Kösters… - 2011 - Wiley Online Library
… The hydrazine adducts 1a5 and 1b were synthesized, according to standard procedures, by mixing the corresponding trialkylaluminum compound with tert-butylhydrazine in pentane […
T Kobayashi, S Aso, T Koga, S Hoshuyama… - The Journal of …, 2013 - jstage.jst.go.jp
tert-Butylhydrazine monohydrochloride was daily administered by gavage to groups of Crl: CD (SD) IGS rats at doses of 0 (control), 0.8, 4, or 20 mg/kg/day. Twelve males per group …
Number of citations: 2 www.jstage.jst.go.jp
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
VS Koltunov, VG Pastushchak, GV Koltunov - Radiochemistry, 2006 - Springer
… tert-butylhydrazine. An assumption that the slow step involves the reaction of Pu(IV) complexes with tertbutylhydrazine … be second order with respect to tert-butylhydrazine, whereas the …
Number of citations: 4 link.springer.com
Q Wang, R Huang - … Chemistry: An International Journal of Main …, 2003 - Wiley Online Library
… ) N-tert-Butylhydrazine was reacted with di-tertbutyldicarbonate to afford N-tert-butyloxycarbonylN -tert-butylhydrazine, … 3 in 38% yield [15]; (2) N-tert-Butylhydrazine was reacted with N-(9…
Number of citations: 1 onlinelibrary.wiley.com
XJ Zou, GY Jin - 2003 - nopr.niscpr.res.in
… The mixed anhydride was reacted with an equivalent of tert-butylhydrazine hydrohalide and sodium hydroxide to synthesize compound 4, which in turn was reacted with benzoyl halide …
Number of citations: 12 nopr.niscpr.res.in
Q Wang, R Huang - Synthetic communications, 2004 - Taylor & Francis
… tert-Butylhydrazine was reacted with di-tert-butyldicarbonate to afford N-tert-butyloxycarbonyl-N′-tert-butylhydrazine… % yield;Citation16 (2) N-tert-butylhydrazine was reacted with N-(9-…
Number of citations: 7 www.tandfonline.com
Q Zhao, J Shang, Y Liu, K Wang, F Bi… - Journal of agricultural …, 2007 - ACS Publications
A series of novel N-alkoxysulfenyl-N′-tert-butyl-N,N′-diacylhydrazines were designed and synthesized as insect growth regulators by the key intermediates N-chlorosulfenyl-N′-tert-…
Number of citations: 36 pubs.acs.org

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